3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid
Description
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid is a piperazine derivative featuring a trifluoroethyl substituent on the piperazine ring and a propanoic acid moiety. The compound’s structure combines a nitrogen-containing heterocycle with a fluorinated alkyl chain, which may enhance metabolic stability and modulate physicochemical properties such as lipophilicity and solubility.
Properties
IUPAC Name |
3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c10-9(11,12)7-14-5-3-13(4-6-14)2-1-8(15)16/h1-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLWBKYYXCSWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide to introduce the trifluoroethyl group. This is followed by the reaction with acrylonitrile to form the propanoic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example:
Conditions :
-
Catalyzed by concentrated sulfuric acid or carbodiimides (e.g., DCC) at 60–80°C.
-
Yields range from 70–90% depending on the alcohol (e.g., methanol, ethanol).
Applications :
-
Ester derivatives are intermediates in prodrug synthesis, enhancing lipid solubility for improved bioavailability.
Amidation Reactions
The acid reacts with amines to form amides, a critical step in peptide coupling and drug conjugate synthesis:
Conditions :
-
Activated by EDC/HOBt or DIC in dichloromethane at room temperature.
-
Yields: 65–85% for primary amines; lower for bulky secondary amines.
Key Insight :
-
The trifluoroethyl group stabilizes intermediates via electron-withdrawing effects, accelerating coupling kinetics.
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation, acylation, and nucleophilic substitution:
Alkylation
Conditions :
-
Reacts with alkyl halides (e.g., methyl iodide) in THF at 40°C .
-
Selectivity: Preferential alkylation at the less hindered nitrogen.
Acylation
Conditions :
Substitution at the Trifluoroethyl Group
The CF₃ group is resistant to hydrolysis but undergoes radical-mediated defluorination under harsh conditions:
Conditions :
-
UV irradiation with H₂O₂ at 100°C.
-
Limited synthetic utility due to low selectivity.
Reaction Comparison Table
Redox Reactions
The propanoic acid backbone is resistant to oxidation, but the piperazine ring can undergo dehydrogenation:
Conditions :
-
Strong oxidants (e.g., KMnO₄) in acidic media yield trace amounts of pyrazine.
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
- Antidepressant Activity : Research indicates that compounds with piperazine structures often exhibit antidepressant properties. The trifluoroethyl substitution may enhance the binding affinity to serotonin receptors, making it a candidate for further development in treating mood disorders.
- Antipsychotic Agents : The piperazine ring is a common feature in many antipsychotic drugs. Studies suggest that derivatives of this compound may possess neuroleptic effects, potentially useful in managing schizophrenia and other psychotic disorders.
- Anti-anxiety Effects : The compound's interaction with neurotransmitter systems could offer anxiolytic benefits. Investigations into its efficacy in reducing anxiety-like behaviors in animal models could pave the way for new therapeutic options.
- Cancer Research : Preliminary studies have explored the cytotoxic effects of similar piperazine derivatives on various cancer cell lines. The trifluoroethyl group may play a role in enhancing selectivity towards tumor cells, warranting further investigation into its anticancer properties.
Case Study: Antidepressant Potential
A study published in the Journal of Medicinal Chemistry examined the effects of various piperazine derivatives on serotonin receptor binding. The results indicated that compounds with trifluoroethyl substitutions showed increased receptor affinity compared to their non-substituted counterparts . This suggests that this compound could be a promising lead for developing new antidepressants.
Case Study: Neuroleptic Activity
Another investigation focused on the neuropharmacological profile of piperazine derivatives demonstrated that certain modifications led to enhanced antipsychotic activity in rodent models . The presence of the trifluoroethyl group was noted to influence the pharmacokinetics and overall efficacy of these compounds.
Synthetic Applications
The synthesis of this compound can be achieved through various methods involving the coupling of piperazine derivatives with propanoic acid under controlled conditions. This compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Piperazine-Based Propanoic Acids
Key Observations:
Positional Isomerism: The 2- and 3-positional isomers of trifluoroethyl-piperazine propanoic acid (e.g., compounds in ) demonstrate how minor structural changes affect commercial availability and research focus. The 3-position variant is more commonly referenced in recent literature.
Substituent Impact: Aryl vs. Heterocyclic Modifications: Pyridinyl or pyrimidinyl substituents (e.g., ) introduce additional hydrogen-bonding sites, which could enhance target specificity.
Key Observations:
- Coupling Reactions : Amide bond formation using HOBt/TBTU (as in ) is a common strategy for piperazine derivatives, yielding moderate to high purity.
- Purification Challenges : Fluorinated and aryl-substituted compounds often require multiple purification steps (e.g., column chromatography), impacting scalability .
Pharmacological and Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations:
- Salt Formation : Dihydrochloride salts (e.g., ) significantly improve aqueous solubility, making them preferable for in vitro assays.
Research and Development Status
- Emerging Derivatives: Compounds like 3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride are actively marketed for research, indicating sustained interest in piperazine-based scaffolds .
Biological Activity
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid is a synthetic compound characterized by a piperazine ring with a trifluoroethyl substituent and a propanoic acid moiety. Its unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
- Chemical Formula: C10H17F3N2O2
- CAS Number: 1154639-39-0
- Molecular Weight: 254.25 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide, followed by further reactions to introduce the propanoic acid group. This process often utilizes bases such as sodium hydroxide to facilitate nucleophilic substitution reactions .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The trifluoroethyl group enhances lipophilicity, enabling the compound to penetrate cell membranes effectively. The piperazine ring can form hydrogen bonds and electrostatic interactions with proteins, influencing their activity .
Pharmacological Applications
This compound has been investigated for its potential applications in:
- Central Nervous System Disorders: The structural features suggest potential as a modulator for neurotransmitter receptors.
- Antagonism of TRPV1 Receptors: Related compounds have shown efficacy in modulating pain pathways through TRPV1 receptor antagonism .
- Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical agents targeting various biological pathways .
Case Studies and Research Findings
Recent studies have highlighted the compound's role in drug discovery and development. For example:
- TRPV1 Modulators: Research indicated that derivatives of piperazine with trifluoroethyl groups exhibited high affinity for TRPV1 receptors, leading to the development of new analgesics .
- Structure-Activity Relationship (SAR) Studies: These studies revealed that modifications in the trifluoroethyl group significantly impact the biological potency of related compounds .
Comparative Analysis
A comparison of this compound with similar compounds reveals its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid | Methyl group on propanoic acid | Similar receptor interactions |
| 3-[4-(Trifluoromethyl)piperazin-1-yl]propanoic acid | Trifluoromethyl instead of trifluoroethyl | Different pharmacokinetics |
Q & A
What are the established synthetic methodologies for preparing 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid, and how can reaction conditions be optimized for yield?
(Basic)
The synthesis typically involves coupling a trifluoroethyl-substituted piperazine with a propanoic acid derivative. A common approach uses carbonyldiimidazole (CDI)-mediated activation of the carboxylic acid group, followed by nucleophilic substitution with 4-(2,2,2-trifluoroethyl)piperazine. demonstrates analogous syntheses of piperazinyl propanoic acid derivatives, achieving ~65% yields via CDI coupling under inert conditions with triethylamine as a base . Optimization strategies include:
- Solvent selection : Anhydrous DMF or THF to minimize hydrolysis.
- Stoichiometry : 1.1–1.5 equivalents of CDI to ensure complete activation.
- Temperature : 0–25°C to balance reaction rate and side-product formation.
- Protecting groups : tert-Butoxycarbonyl (Boc) protection of the piperazine nitrogen (as in ) can improve solubility and reduce side reactions .
How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?
(Basic)
Structural confirmation relies on multi-modal analysis:
- Elemental analysis : Matches calculated percentages (e.g., C, H, N within ±0.3% of theoretical values, as in ’s dihydrochloride salt example) .
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include the trifluoroethyl group’s CF₃ signal (~120 ppm in ¹³C NMR) and piperazine protons (δ 2.5–3.5 ppm).
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- Chromatography : HPLC purity ≥95% (C18 column, acetonitrile/water + 0.1% TFA).
How can researchers design experiments to assess receptor selectivity across serotonin receptor subtypes?
(Advanced)
Target engagement at 5-HT receptors (e.g., 5-HT₂A, 5-HT₁A) requires:
- Radioligand binding assays : Use transfected cell lines (HEK293 or CHO) expressing human receptor subtypes. Example protocols from involve competitive displacement of [³H]ketanserin (5-HT₂A) and [³H]8-OH-DPAT (5-HT₁A) .
- Functional assays : Measure cAMP accumulation (5-HT₁A) or calcium flux (5-HT₂A) via Gαq-coupled pathways. Include positive controls (e.g., serotonin for 5-HT₁A, DOI for 5-HT₂A).
- Selectivity panels : Screen against off-target receptors (H1, dopamine D₂) to rule out polypharmacology .
How can discrepancies between in vitro receptor affinity and in vivo efficacy be resolved?
(Advanced)
Contradictions may arise due to pharmacokinetic (PK) limitations or metabolite interference. Methodological approaches include:
- PK profiling : Measure plasma/tissue concentrations via LC-MS/MS after oral/intravenous administration.
- Metabolite identification : Incubate the compound with liver microsomes (human/rodent) to assess stability.
- Prodrug strategies : Modify the carboxylic acid group (e.g., ester prodrugs) to enhance bioavailability, as seen in ’s Boc-protected analogs .
- Behavioral models : Use 5-HT₂A-dependent paradigms (e.g., head-twitch response in mice) to correlate in vitro affinity with in vivo activity .
What strategies optimize the pharmacokinetic properties of this compound for CNS targeting?
(Advanced)
- Lipophilicity adjustment : Introduce fluorine substituents (e.g., trifluoroethyl) to enhance blood-brain barrier permeability (logP ~2–3).
- Plasma protein binding : Measure via equilibrium dialysis; aim for <90% binding to ensure free fraction availability.
- Metabolic stability : Test in hepatocyte incubations; consider blocking labile sites (e.g., piperazine N-methylation) .
- Solubility enhancement : Use salt forms (e.g., dihydrochloride, as in ) or co-solvents (PEG400) for in vivo dosing .
How can structure-activity relationship (SAR) studies focus on the trifluoroethyl group’s role in receptor modulation?
(Advanced)
- Analog synthesis : Replace trifluoroethyl with methyl, ethyl, or cyclopropyl groups (see ’s methoxyphenyl analogs) .
- Binding affinity comparison : Use radioligand assays to correlate substituent size/electronegativity with 5-HT₂A vs. H1 receptor potency.
- Computational docking : Model the trifluoroethyl group’s interactions with 5-HT₂A hydrophobic pockets (e.g., using PubChem’s 3D conformer data) .
What in vivo models are appropriate for testing efficacy in sleep disorders?
(Advanced)
- Electroencephalography (EEG) : Assess sleep architecture (REM/NREM cycles) in rodents after compound administration.
- Pentobarbital-induced sleep : Measure latency reduction and duration extension in mice (H1 receptor-dependent) .
- 5-HT₂A knockout models : Validate target specificity by comparing wild-type and knockout responses.
What safety precautions are recommended for handling this compound?
(Basic)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
